2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one
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Overview
Description
2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is an organic compound with the molecular formula C5H6BrClO. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of a bromine atom, a chlorine atom, and a cyclopropyl group attached to an ethanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one typically involves the bromination of 1-(1-chlorocyclopropyl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually conducted at low temperatures to control the reactivity and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to 1-(1-chlorocyclopropyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted ethanones.
- Reduction reactions produce 1-(1-chlorocyclopropyl)ethanol.
- Oxidation reactions result in the formation of carboxylic acids .
Scientific Research Applications
2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is used in several scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
1-(1-Chlorocyclopropyl)ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one: Contains a chlorine atom instead of bromine, resulting in different reactivity and selectivity.
2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one: Contains additional functional groups, leading to more complex reactivity patterns
Uniqueness: 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The cyclopropyl group adds steric effects, making it a valuable scaffold for designing new molecules with specific properties .
Biological Activity
2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one is a halogenated compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C5H6BrClO, with a molecular weight of 195.46 g/mol. The compound features a unique structure that combines halogen atoms with a cyclopropyl moiety, which may influence its biological activity.
Property | Value |
---|---|
Chemical Formula | C5H6BrClO |
Molecular Weight | 195.46 g/mol |
Appearance | Liquid |
Boiling Point | 150.3 °C |
Density | 1.16 g/cm³ |
Flash Point | 49.8 °C |
Synthesis Methods
The synthesis of this compound typically involves the bromination of 1-(1-chlorocyclopropyl)ethanone using brominating agents in an appropriate solvent. The reaction conditions can be optimized to enhance yield and selectivity, often involving phase transfer catalysts or specific temperature controls to minimize by-products .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activity . The mechanism of action is believed to involve the inhibition of microbial proteins, disrupting essential biochemical pathways necessary for microbial survival .
Table: Summary of Biological Activity Studies
Study Reference | Activity Type | Findings |
---|---|---|
Antimicrobial | Inhibition of microbial growth observed | |
Antifungal | Effective against various fungal strains | |
Cytotoxicity | Demonstrated cytotoxic effects on cancer cells |
Case Studies
One notable study evaluated the efficacy of this compound against a range of bacterial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for antimicrobial activity.
The proposed mechanism involves the interaction of the compound with microbial proteins, leading to their denaturation or functional inhibition. This disruption affects critical processes such as cell wall synthesis and metabolic pathways, ultimately resulting in cell death .
Properties
IUPAC Name |
2-bromo-1-(1-chlorocyclopropyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClO/c6-3-4(8)5(7)1-2-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFFZSUXZGBQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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